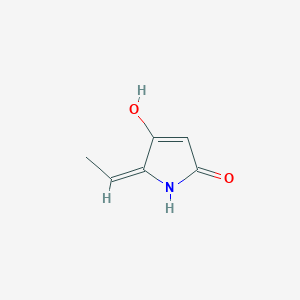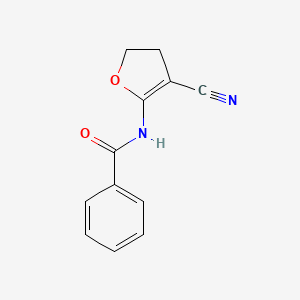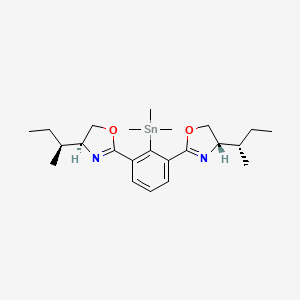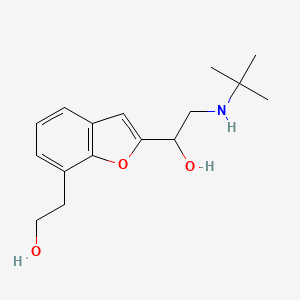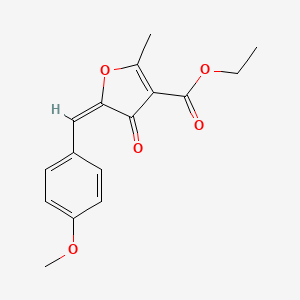
(E)-Ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is an organic compound with a complex structure that includes a furan ring, a methoxybenzylidene group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone react in the presence of a base to form the desired product. The reaction conditions often include the use of ethanol as a solvent and a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
(E)-Ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as non-linear optical materials
Mechanism of Action
The mechanism of action of (E)-Ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, it may inhibit lysine biosynthesis by targeting dihydrodipicolinate synthase, an enzyme involved in this pathway .
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid: Similar structure but different functional groups and biological activity.
N-(4-methoxybenzylidene)isonicotinohydrazone: Shares the methoxybenzylidene group but has different applications and properties.
Uniqueness
(E)-Ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its interactions with biological targets make it a valuable compound for research and industrial applications.
Properties
CAS No. |
60404-04-8 |
|---|---|
Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
ethyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxofuran-3-carboxylate |
InChI |
InChI=1S/C16H16O5/c1-4-20-16(18)14-10(2)21-13(15(14)17)9-11-5-7-12(19-3)8-6-11/h5-9H,4H2,1-3H3/b13-9+ |
InChI Key |
HXKMMQGDLZFOHZ-UKTHLTGXSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(O/C(=C/C2=CC=C(C=C2)OC)/C1=O)C |
Canonical SMILES |
CCOC(=O)C1=C(OC(=CC2=CC=C(C=C2)OC)C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzyl-5H-thieno[2,3-c]pyrrole](/img/structure/B15209884.png)
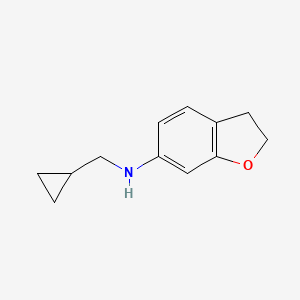

![1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]-](/img/structure/B15209919.png)
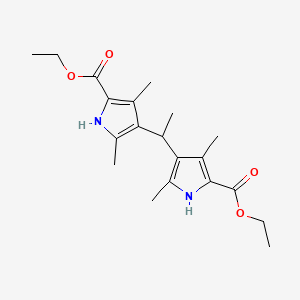
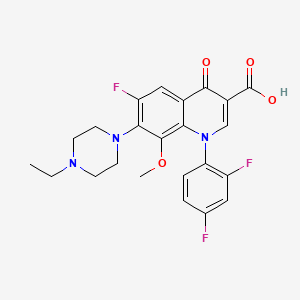
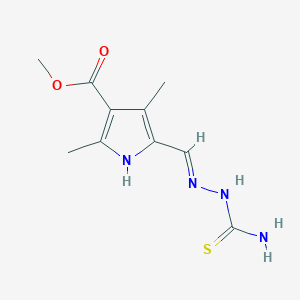
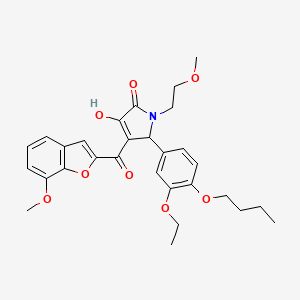
![3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209946.png)
